

Application Notes and Protocols for BMS-986142 in Murine Arthritis Models

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Compound of Interest

Compound Name:	BMS-986142
CAS No.:	1643368-58-4
Cat. No.:	B606288

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of **BMS-986142**, a potent and highly selective reversible Bruton's tyrosine kinase (BTK) inhibitor, in preclinical mouse models of rheumatoid arthritis.[1][2][3][4] The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate BTK inhibitors in similar models.

Mechanism of Action

BMS-986142 exerts its therapeutic effects by inhibiting BTK, a critical enzyme in the signaling pathways of various immune cells implicated in the pathophysiology of rheumatoid arthritis.[2][3] Specifically, **BMS-986142** has been shown to block:

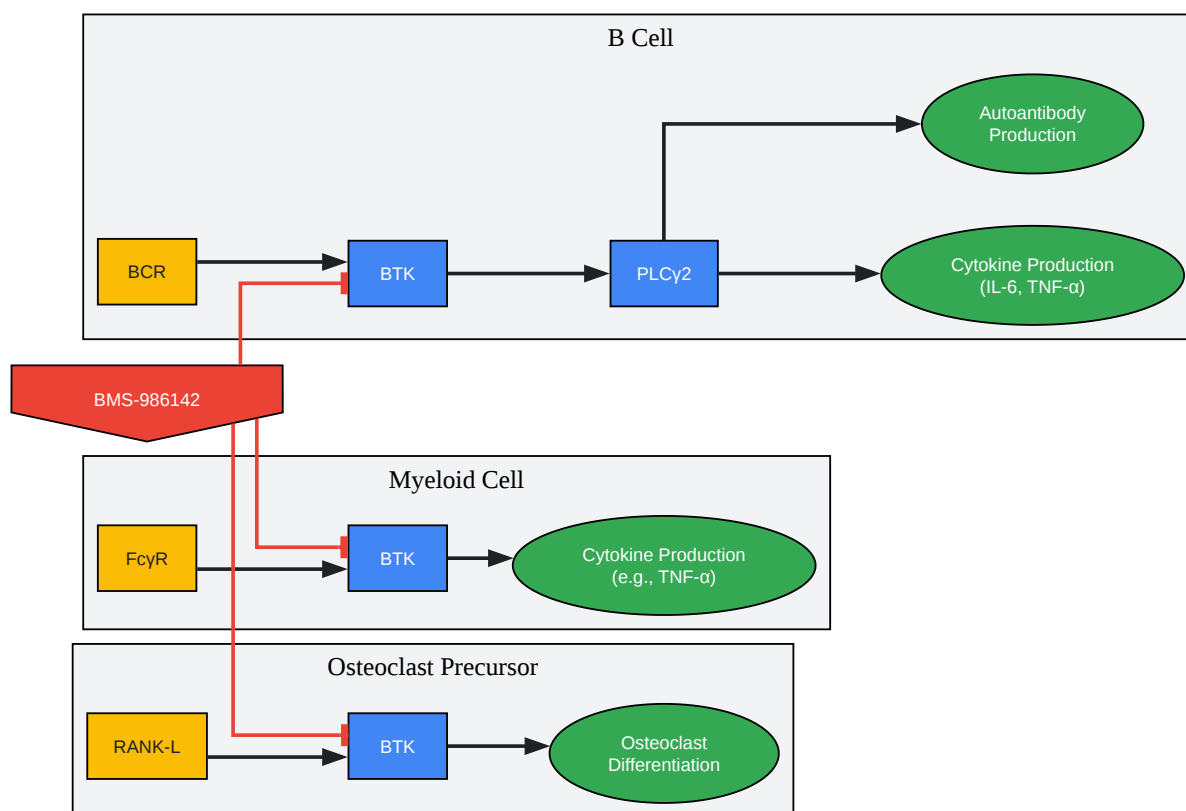
- B-Cell Receptor (BCR) Signaling: Inhibition of BCR signaling in B cells reduces the production of autoantibodies and inflammatory cytokines, such as IL-6 and TNF- α . [3]
- Fc γ Receptor (Fc γ R) Signaling: In myeloid cells, **BMS-986142** inhibits Fc γ R-mediated cytokine production, a key process in inflammatory responses. [1][3]

- RANK-L-Induced Osteoclastogenesis: The compound blocks the differentiation of monocytic precursors into osteoclasts, thereby protecting against bone resorption and erosion characteristic of arthritic joints.[2][3]

BMS-986142 is a highly selective inhibitor, demonstrating potent activity against BTK with an IC50 of 0.5 nM, while showing significantly less activity against other kinases.[1][4]

Signaling Pathway Overview

The following diagram illustrates the key signaling pathways modulated by **BMS-986142** in the context of arthritis.



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Caption: **BMS-986142** inhibits BTK in B cells, myeloid cells, and osteoclast precursors.

Efficacy Data in Murine Arthritis Models

BMS-986142 has demonstrated significant efficacy in reducing disease severity in both Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) mouse models.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Efficacy of **BMS-986142** Monotherapy in the CAIA Model

Treatment Group (Dose, p.o., q.d.)	Mean Clinical Score Reduction vs. Vehicle	Reference
BMS-986142 (5 mg/kg)	72%	[1] [3]
BMS-986142 (20 mg/kg)	>90% (Essentially complete protection)	[1] [3]

Table 2: Efficacy of **BMS-986142** Monotherapy in the CIA Model (Preventative Dosing)

Treatment Group (Dose, p.o., q.d.)	Clinical Score Reduction vs. Vehicle at Study End	Reference
BMS-986142 (4 mg/kg)	26%	[4]
BMS-986142 (10 mg/kg)	43%	[4]
BMS-986142 (30 mg/kg)	79%	[4]

Table 3: Efficacy of **BMS-986142** Monotherapy in the CIA Model (Therapeutic Dosing)

Treatment Group (Dose, p.o., q.d.)	Clinical Score Reduction vs. Vehicle at Study End	Reference
BMS-986142 (2 mg/kg)	17%	[1][3][4]
BMS-986142 (4 mg/kg)	37%	[1][3][4]
BMS-986142 (25 mg/kg)	67%	[1][3][4]

Table 4: Efficacy of BMS-986142 Combination Therapy in the CIA Model

Treatment Group	Clinical Score Inhibition	Reduction in Inflammation & Bone Resorption	Reference
Methotrexate (MTX) alone (0.25 mg/kg)	19%	10%	[4]
BMS-986142 alone (4 mg/kg)	-	24%	[3]
BMS-986142 (4 mg/kg) + MTX (0.25 mg/kg)	54% (additive benefit)	53%	[4]

Experimental Protocols

Detailed methodologies for inducing and treating arthritis in mouse models are provided below.

Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model

This model is T-cell and B-cell dependent and is widely used to study the pathogenesis of rheumatoid arthritis.[5][6]

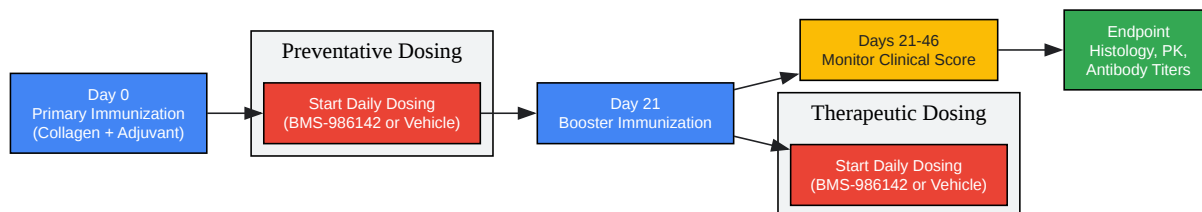
Materials:

- Male DBA/1 mice (8–10 weeks old)[3]

- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA) or Sigma Adjuvant System[3]
- **BMS-986142**
- Vehicle: 5% Ethanol, 5% Tocopherol PEG 1000 Succinate (TPGS), 90% PEG300[3][4]

Procedure:

- Immunization (Day 0): Prepare an emulsion of bovine type II collagen (200 µg per mouse) with an equal volume of CFA or Sigma Adjuvant System.[3]
- Administer a 0.1 mL subcutaneous injection at the base of the tail.[3][5]
- Booster Immunization (Day 21): Administer a second subcutaneous injection with the same collagen emulsion.[3]
- Drug Administration:
 - Preventative Regimen: Begin daily oral gavage (p.o., q.d.) of **BMS-986142** or vehicle immediately after the first immunization (Day 0) and continue throughout the study.[3][4]
 - Therapeutic Regimen: Delay the start of daily oral gavage until the booster immunization on Day 21.[3][4]
- Monitoring: Monitor mice three times per week for the development and severity of paw inflammation. Clinical scores are typically assigned based on the degree of erythema and swelling.[3]
- Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis and serum for anti-collagen antibody titers.[3] Hind paws can be collected for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[1]



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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model is dependent on FcγR-driven mechanisms but is independent of B and T cells. It offers a more rapid and synchronized onset of arthritis.[1][3][7]

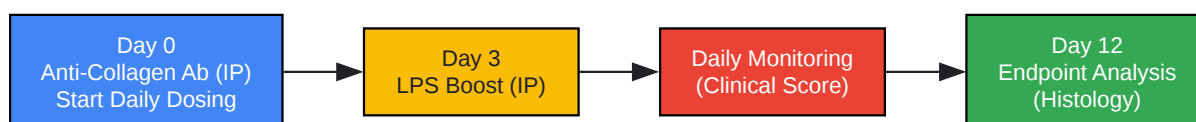
Materials:

- Female BALB/c mice (8–10 weeks old)[3]
- Mixture of 4 monoclonal anti-mouse type II collagen antibodies[3]
- Lipopolysaccharide (LPS) from E. coli O111:B4[3]
- **BMS-986142**
- Vehicle: 5% EtOH, 5% TPGS, 90% PEG300[3]

Procedure:

- Antibody Administration (Day 0): Administer a cocktail of anti-mouse type II collagen antibodies (total of 4 mg) intraperitoneally (IP) to each mouse.[3]
- Drug Administration: Immediately begin prophylactic daily oral gavage (p.o., q.d.) with **BMS-986142** or vehicle.[3]

- LPS Boost (Day 3): Administer an IP injection of LPS (1.25 mg/kg) to synchronize and enhance the inflammatory response.[3]
- Monitoring: Monitor mice daily for the development and severity of paw inflammation using a clinical scoring system.[3]
- Endpoint Analysis (Day 12): At study termination, collect hind paws for histological evaluation of inflammation, bone resorption, and cartilage erosion.[1]



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- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986142 in Murine Arthritis Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606288/docs#application-notes-and-protocols-for-bms-986142-in-murine-arthritis-models>]

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